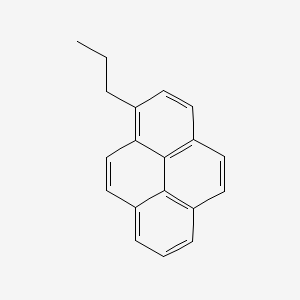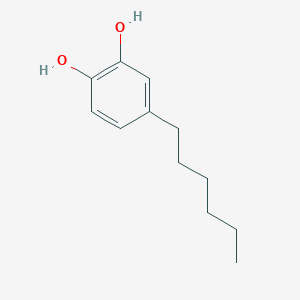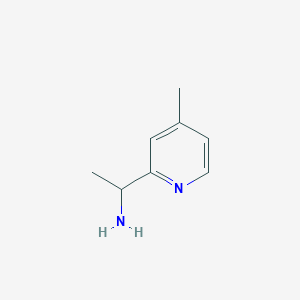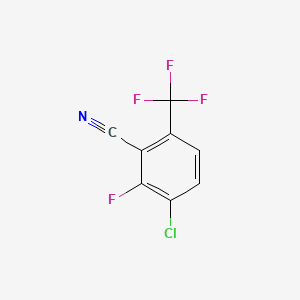
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
概要
説明
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula ClC6H2(F)(CF3)CN . It is used as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile involves various processes. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl . Another process involved adding Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile can be represented by the InChI code 1S/C8H2ClF4N/c9-6-2-1-5 (8 (11,12)13)4 (3-14)7 (6)10/h1-2H .Chemical Reactions Analysis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile may participate in various chemical reactions. For example, it can be used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a solid at room temperature . It has a molecular weight of 223.56 .科学的研究の応用
Interactions and Structural Analysis
Research into the crystal structures of fluorobenzenes, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has shed light on the existence and nature of C−H···F interactions. These interactions are critical for understanding the weak acceptor capabilities of the C−F group in crystalline structures, aiding in the development of new materials and chemicals with desired properties (Thalladi et al., 1998).
Synthesis and Reactivity
The field of aromatic trifluoromethylation, which involves compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has seen significant advancements. This area of study is crucial for the development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules, which has vast implications in pharmaceuticals, agrochemicals, and material science (Tomashenko & Grushin, 2011).
Catalysis and Organic Transformations
Research into the palladium-catalyzed trifluoromethylation of aryl chlorides, including studies on compounds structurally related to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, has unveiled efficient methods for adding trifluoromethyl groups to a broad range of aryl substrates. This synthetic methodology is pivotal for creating molecules with enhanced properties for use in pharmaceuticals and agrochemicals (Cho et al., 2010).
Spectroscopic Properties
Studies on the molecular structure and vibrational spectra of related chlorofluoro benzonitriles have provided insights into the theoretical and experimental spectra of these compounds. This research is instrumental in understanding the molecular vibrations and thermodynamic functions, which are crucial for the design of materials with specific optical and electronic properties (Sundaraganesan et al., 2008).
Advanced Materials Development
The exploration of continuous flow iodination guided by spectroscopic observation has led to the development of methodologies for the iodination of compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This research supports the synthesis of advanced intermediates for pharmaceuticals and materials science, showcasing the adaptability of fluorinated compounds in various chemical transformations (Dunn et al., 2018).
特性
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIILPWTQMSBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


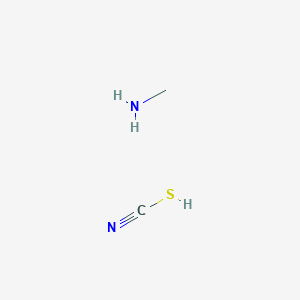
![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)
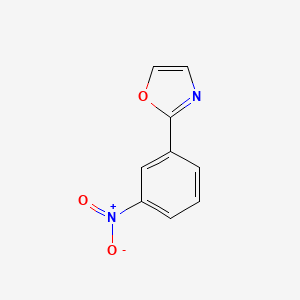
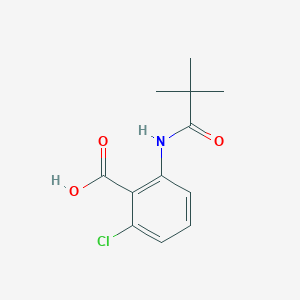

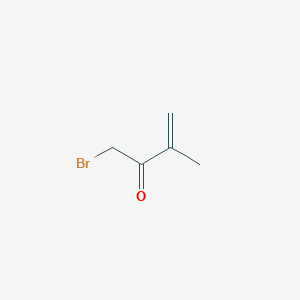
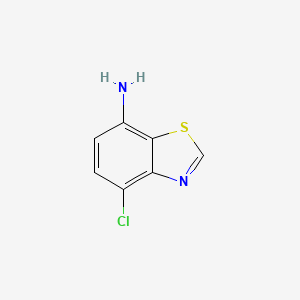

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
